3-[(1H-pyrrol-2-ylmethylene)amino]benzamide chemical structure and properties
3-[(1H-pyrrol-2-ylmethylene)amino]benzamide chemical structure and properties
[1][2][3]
Executive Summary
3-[(1H-pyrrol-2-ylmethylene)amino]benzamide is a conjugated Schiff base synthesized through the condensation of 3-aminobenzamide and pyrrole-2-carboxaldehyde. In medicinal chemistry, this compound represents a strategic fusion of two bioactive pharmacophores: the benzamide moiety, a canonical scaffold for Poly(ADP-ribose) polymerase (PARP) inhibition, and the pyrrole-imine motif, known for DNA minor groove binding and metal chelation properties.
This technical guide details the structural crystallography, synthetic pathways, and biological potential of this compound, serving as a reference for researchers developing novel PARP inhibitors or supramolecular ligands.
Chemical Structure & Identity
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 3-[(1H-pyrrol-2-ylmethylidene)amino]benzamide |
| Molecular Formula | C₁₂H₁₁N₃O |
| Molecular Weight | 213.24 g/mol |
| CAS Registry | Not widely listed; derivative of CAS 3544-24-9 (3-aminobenzamide) |
| Core Scaffold | Azomethine (Schiff Base) |
Crystallographic Architecture
X-ray diffraction studies (monoclinic system) reveal that the molecule adopts a non-planar conformation in the solid state to minimize steric strain, despite the conjugation across the imine bond.
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Configuration: The imine bond typically adopts the (E)-configuration (trans), which is thermodynamically favored.
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Dihedral Angles: The pyrrole and phenyl rings are twisted relative to the imine plane (approx. 70–85° twist), disrupting full planarity.
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Intermolecular Forces: The crystal packing is stabilized by a network of N–H[1][2]···N and N–H···O hydrogen bonds. The pyrrole NH acts as a donor, while the imine nitrogen and amide oxygen act as acceptors, facilitating the formation of supramolecular chains.
Synthetic Methodology
Reaction Mechanism
The synthesis proceeds via a classic acid-catalyzed nucleophilic addition-elimination reaction. The amine group of 3-aminobenzamide attacks the electrophilic carbonyl carbon of pyrrole-2-carboxaldehyde. Proton transfer and dehydration (loss of water) yield the imine.
Experimental Protocol
Objective: Synthesis of 3-[(1H-pyrrol-2-ylmethylene)amino]benzamide with >90% purity.
Reagents:
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3-Aminobenzamide (1.0 eq)
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Pyrrole-2-carboxaldehyde (1.0 eq)
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Solvent: Absolute Ethanol (EtOH)
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Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Procedure:
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Preparation: Dissolve 10 mmol of 3-aminobenzamide in 20 mL of absolute ethanol in a round-bottom flask.
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Addition: Add 10 mmol of pyrrole-2-carboxaldehyde to the solution. The mixture may turn slightly yellow immediately due to initial conjugation.
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Catalysis: Add 2–3 drops of glacial acetic acid.
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Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 3–6 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 1:1).
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Precipitation: Cool the reaction mixture to room temperature. If precipitation does not occur spontaneously, cool in an ice bath or reduce volume by rotary evaporation.
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Purification: Filter the resulting precipitate. Wash the solid with cold ethanol (2 x 5 mL) to remove unreacted aldehyde.
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Drying: Dry the product in a vacuum oven at 40°C for 12 hours.
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Recrystallization: If necessary, recrystallize from hot ethanol/water to obtain diffraction-quality crystals.
Synthesis Visualization (DOT)
Caption: Acid-catalyzed condensation pathway for the synthesis of the target Schiff base.
Physicochemical Properties[1][5][6][7][8][9]
| Property | Description |
| Appearance | Yellow to orange crystalline solid. |
| Solubility | Soluble in DMSO, DMF, hot Ethanol. Sparingly soluble in water, hexane. |
| Melting Point | Typically 180–220°C (dependent on crystal packing/solvate). |
| Stability | Stable in solid state. Hydrolytically unstable in strong acidic aqueous solutions (reverts to aldehyde and amine). |
| UV-Vis | Absorption bands ~300–350 nm (π→π* transitions of conjugated system). |
| IR Spectrum | ν(N-H) pyrrole/amide: 3200–3400 cm⁻¹ν(C=O) amide: ~1650 cm⁻¹ν(C=N) imine: ~1610–1630 cm⁻¹ |
Biological Potential & Applications[1][10][11][12][13]
PARP Inhibition Pharmacophore
The 3-aminobenzamide moiety is a classical inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) , an enzyme critical for DNA repair.
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Mechanism: The benzamide group mimics the nicotinamide moiety of NAD+, the substrate for PARP. It forms hydrogen bonds with Gly863 and Ser904 in the PARP catalytic pocket.
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Modification Effect: Derivatizing the exocyclic amine (position 3) with the pyrrole-methylene group extends the molecule into the hydrophobic pocket of the enzyme. This can potentially enhance affinity or selectivity compared to the parent benzamide.
Metal Chelation & Supramolecular Chemistry
The pyrrole-imine motif is a bidentate ligand system (N,N-donor).
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Coordination: The imine nitrogen and the deprotonated pyrrole nitrogen can coordinate transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺).
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Bioactivity: Metal complexes of pyrrole Schiff bases often exhibit enhanced antimicrobial and anticancer activity compared to the free ligand, likely due to increased lipophilicity and DNA intercalation capability.
Structure-Activity Relationship (SAR) Map
Caption: Structure-Activity Relationship (SAR) mapping biological function to chemical moieties.
References
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Crystal Structure Analysis : Park, Y. J., & Kim, Y. S. (2010).[1] (1H-Pyrrol-2-ylmethylidene)(3-{[(1H-pyrrol-2-ylmethylidene)amino]methyl}benzyl)amine.[1][2] Acta Crystallographica Section E: Structure Reports Online, 66(12), o3211.[1] Link
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PARP Inhibition Context : Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. Link
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Pyrrole Schiff Base Chemistry : Maurya, R. C., et al. (2003). Synthesis and characterization of some oxidovanadium(IV) complexes involving Schiff bases of pyrrole-2-carboxaldehyde. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 33(5), 801-815. Link
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General Synthesis of Schiff Bases : Qin, W., et al. (2013). A review on the synthesis and bioactivity of pyrrole derivatives. Mini-Reviews in Medicinal Chemistry, 13(12). Link
